KRC-108, chemically known as 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, is a small molecule that functions as a multiple kinase inhibitor. It has shown potent inhibitory activity against several kinases, including Tropomyosin receptor kinase A, Ron, Flt3, and c-Met. KRC-108 is particularly notable for its potential therapeutic applications in treating cancers associated with TrkA and c-Met signaling pathways, making it a candidate for further drug development in oncology .
KRC-108 exhibits significant biological activity as an anti-tumor agent. It induces cell cycle arrest and apoptotic cell death in cancer cells by inhibiting the phosphorylation of downstream signaling molecules associated with the TrkA pathway, such as Akt and ERK1/2. In vivo studies have demonstrated that KRC-108 can suppress tumor growth in models expressing Trk fusion genes, indicating its potential effectiveness against specific cancer types, particularly those that are TrkA-positive .
The synthesis of KRC-108 involves a multi-step process starting from readily available precursors. The key steps include:
KRC-108's primary application lies in cancer therapy, particularly targeting tumors with aberrant TrkA and c-Met signaling pathways. Its ability to inhibit multiple kinases makes it a versatile candidate for combination therapies with other anticancer agents. Additionally, research is ongoing to explore its potential in treating other diseases where these kinases play a critical role .
Studies have shown that KRC-108 interacts with various cellular pathways by inhibiting kinase activity. For instance, resistance studies have indicated that increased expression of c-Met can occur in KRC-108-resistant cancer cells, suggesting adaptive responses that may limit the efficacy of treatment. This highlights the importance of understanding interaction mechanisms to optimize therapeutic strategies involving KRC-108 .
KRC-108 shares structural and functional similarities with several other kinase inhibitors. Below are some similar compounds along with a brief comparison:
Compound Name | Kinase Targets | Unique Features |
---|---|---|
GSK2656157 | Protein kinase R-like endoplasmic reticulum kinase | Highly selective; alleviates pyroptosis |
GSK1838705 | Flt3 | Focused on hematological malignancies |
AZD3463 | AKT | Dual inhibition of AKT and mTOR |
Crizotinib | c-Met, ALK | First-in-class dual inhibitor for lung cancer |
KRC-108 is unique due to its broad-spectrum inhibition across multiple kinases relevant to various cancers, particularly those driven by TrkA signaling pathways. Its ability to target both TrkA and c-Met distinguishes it from other compounds that may focus on single targets or specific pathways.